molecular formula C7H16N2 B145787 1-Ethylpiperidin-3-amine CAS No. 6789-94-2

1-Ethylpiperidin-3-amine

Cat. No. B145787
CAS RN: 6789-94-2
M. Wt: 128.22 g/mol
InChI Key: WAKUKXKZEXFXJP-UHFFFAOYSA-N
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Description

1-Ethylpiperidin-3-amine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The ethyl group attached to the nitrogen atom indicates that it is a substituted piperidine. Piperidine derivatives are known for their applications in pharmaceuticals, particularly as intermediates in the synthesis of various drugs.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex and may involve multiple steps. For instance, a concise, enantiospecific synthesis of a related compound, (3S,4R)-3-amino-4-ethylpiperidine, was achieved from (S)-(-)-α-methyl-4-pyridinemethanol using an Overman rearrangement as a key step . This process highlights the importance of stereochemistry and the use of chiral starting materials in the synthesis of piperidine derivatives. Although not directly related to 1-Ethylpiperidin-3-amine, this synthesis provides insight into the methodologies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their chemical properties and biological activity. For example, the crystal structures of two piperidine derivatives with different substituents showed variations in the conformation and dihedral angles of the phenoxycarbonyl ring relative to the piperidine ring . These structural differences can affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including alkylation. For example, ethyl 1-methyl 2-ethoxy 3-indole carboxylate was used as an alkylating reagent with nucleophiles such as piperidine and 2-methylpiperidine . The reaction's sensitivity to steric effects was noted, which is an important consideration in the chemical modification of piperidine derivatives, including 1-Ethylpiperidin-3-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the planarity of the rings and the dihedral angles between them can affect the compound's boiling point, solubility, and stability . Additionally, the presence of substituents like the ethyl group in 1-Ethylpiperidin-3-amine can modify these properties, potentially enhancing the compound's suitability for pharmaceutical applications.

Relevant Case Studies

Piperidine derivatives have been studied for their antibacterial properties. Compounds with an amino-substituted cyclic amino group showed promising activity, with some being more active than the reference drug enoxacin . These findings underscore the potential of piperidine derivatives, including 1-Ethylpiperidin-3-amine, in the development of new antibacterial agents.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Biological Properties of Derivatives 1-Ethylpiperidin-3-amine is utilized in the synthesis of various derivatives with potential antimicrobial and antiviral applications. Ivanchenko (2018) detailed the synthesis of 7,8-disubstituted theophylline derivatives using 1-ethylpiperidin-3-amine, highlighting the prospects of these compounds as antistaphylococcal and antifungal agents. The study emphasizes the importance of molecular and pharmacological descriptors in forecasting the properties of the synthesized substances, including their acute toxicity indices (Ivanchenko, 2018).

Enantiospecific Synthesis Reilly et al. (2003) reported the enantiospecific synthesis of (3S, 4R)-3-amino-4-ethylpiperidine, starting from readily available compounds and utilizing an Overman rearrangement as a key step. This synthesis pathway is noted for its selectivity, influenced by the conformation of the piperidine and the directing nature of the amino function (Reilly, Anthony, & Gallagher, 2003).

Applications in Radical Reactions Graham et al. (1999) explored the use of 1-ethylpiperidine hypophosphite in mediating carbon-carbon bond-forming radical reactions. This method provides an environmentally friendlier alternative to traditional tributyltin hydride-based methodology, demonstrating the versatility of 1-ethylpiperidin-3-amine in synthetic chemistry (Graham, Murphy, & Coates, 1999).

Nucleophilic Displacement Reactions Hammer et al. (1972) investigated the reactions of 3-chloro-1-ethylpiperidine, a compound related to 1-ethylpiperidin-3-amine, focusing on nucleophilic displacement reactions. Their findings reveal a two-step, neighboring group participation mechanism, providing insights into the chemical reactivity and potential applications of related piperidine compounds (Hammer, Heller, & Craig, 1972).

Bioconjugation and Medicinal Applications

Mechanism of Amide Formation Nakajima and Ikada (1995) studied the mechanism of amide formation using 1-ethylpiperidin-3-amine derivatives, specifically focusing on bioconjugation in aqueous media. Their research provides valuable insights into the efficiency of bioconjugation reactions and the factors influencing them, such as the presence of cyclizable and noncyclizable carboxylic acids (Nakajima & Ikada, 1995).

Bioconjugation Reaction Optimization Totaro et al. (2016) conducted a systematic investigation of EDC/sNHS-mediated bioconjugation reactions involving carboxylated peptides and small proteins. Their study identified side products and optimal conditions for bioconjugation, contributing to the understanding and improvement of bioconjugation processes involving compounds related to 1-ethylpiperidin-3-amine (Totaro et al., 2016).

Polymerization and Material Synthesis Chen and Chen (2015) explored the reactivity of amine/Lewis pairs toward linear and cyclic acrylic monomers, demonstrating the potential of 1-ethylpiperidin-3-amine in promoting rapid polymerization processes. Their research highlights the diverse applications of such compounds in material synthesis and the development of biorenewable materials (Chen & Chen, 2015).

Safety And Hazards

Safety data sheets suggest that 1-Ethylpiperidin-3-amine can cause skin irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Piperidine derivatives have been found to have therapeutic potential against various diseases . They have made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies . This has helped to overcome the inherent drawbacks of peptides and has allowed the continued advancement of this field . Future developments in therapeutic peptides are expected to continue in this direction .

properties

IUPAC Name

1-ethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKUKXKZEXFXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871170
Record name 3-Amino-N-ethylpiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperidin-3-amine

CAS RN

6789-94-2
Record name 1-Ethyl-3-piperidinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-ethylpiperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidinamine, 1-ethyl-
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Record name 3-Amino-N-ethylpiperidine
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Record name 3-amino-N-ethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Lepri, A Valeri, S Buratta, M Ceccarelli… - Medicinal Chemistry …, 2018 - Springer
In recent years, a large number of in silico and in vitro assays have been developed for safety assessment in early drug discovery. These methods are usually validated using datasets …
Number of citations: 4 link.springer.com

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